molecular formula C14H7Cl2F3N2 B12511766 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B12511766
M. Wt: 331.1 g/mol
InChI Key: WICIXQWMCAYUDH-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenylamine and 2-chloro-3-(trifluoromethyl)pyridine.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of chemical transformations to form the imidazo[1,5-a]pyridine core.

    Reaction Conditions: Common reagents and conditions used in this synthesis include strong bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Laboratory Procedures: The laboratory synthesis is scaled up to industrial levels, ensuring that the reaction conditions are optimized for large-scale production.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies to understand its effects on biological systems.

    Chemical Research: Researchers investigate its chemical properties and reactivity.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine involves:

    Molecular Targets: The compound may interact with specific proteins or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways or biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties.

Uniqueness

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H7Cl2F3N2

Molecular Weight

331.1 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-2-1-3-11(16)12(10)13-20-6-9-5-4-8(7-21(9)13)14(17,18)19/h1-7H

InChI Key

WICIXQWMCAYUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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